molecular formula C12H14O3 B6306726 Methyl 4-(allyloxy)phenylacetate CAS No. 72224-26-1

Methyl 4-(allyloxy)phenylacetate

Cat. No.: B6306726
CAS No.: 72224-26-1
M. Wt: 206.24 g/mol
InChI Key: KULQPOSBAJFAJQ-UHFFFAOYSA-N
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Description

Methyl 4-(allyloxy)phenylacetate is an organic compound that has garnered attention in various fields due to its unique chemical structure and properties It is an ester derivative of phenylacetic acid, where the phenyl ring is substituted with an allyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(allyloxy)phenylacetate typically involves the esterification of 4-(allyloxy)phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.

    Reduction: 4-(allyloxy)phenylmethanol.

    Substitution: 4-(iodo)phenylacetate or 4-(amino)phenylacetate.

Scientific Research Applications

Methyl 4-(allyloxy)phenylacetate has been explored for various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has potential as a precursor for biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(allyloxy)phenylacetate depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes. The allyloxy group can enhance the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    Methyl phenylacetate: Similar in structure but lacks the allyloxy group, making it less reactive in certain chemical reactions.

    Ethyl 4-(allyloxy)phenylacetate: An ester with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

    4-(allyloxy)benzyl acetate: Contains a benzyl group instead of a phenylacetate moiety, leading to different reactivity and applications.

Uniqueness: Methyl 4-(allyloxy)phenylacetate stands out due to the presence of the allyloxy group, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

methyl 2-(4-prop-2-enoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULQPOSBAJFAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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